3-((1H-Imidazol-1-Yl)Methyl)-5,6,7,8-Tetrahydro-4H-[1,2,3]Triazolo[1,5-A][1,4]Diazepine
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Overview
Description
3-((1H-Imidazol-1-Yl)Methyl)-5,6,7,8-Tetrahydro-4H-[1,2,3]Triazolo[1,5-A][1,4]Diazepine is a complex heterocyclic compound that features both imidazole and triazolodiazepine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1H-Imidazol-1-Yl)Methyl)-5,6,7,8-Tetrahydro-4H-[1,2,3]Triazolo[1,5-A][1,4]Diazepine typically involves multi-step reactions starting from readily available precursors. One common approach involves the formation of the imidazole ring followed by the construction of the triazolodiazepine framework. Key steps may include cyclization reactions, nucleophilic substitutions, and condensation reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-((1H-Imidazol-1-Yl)Methyl)-5,6,7,8-Tetrahydro-4H-[1,2,3]Triazolo[1,5-A][1,4]Diazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
3-((1H-Imidazol-1-Yl)Methyl)-5,6,7,8-Tetrahydro-4H-[1,2,3]Triazolo[1,5-A][1,4]Diazepine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and catalysts[][3].
Mechanism of Action
The mechanism of action of 3-((1H-Imidazol-1-Yl)Methyl)-5,6,7,8-Tetrahydro-4H-[1,2,3]Triazolo[1,5-A][1,4]Diazepine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Pathways involved can include signal transduction, gene expression modulation, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: Compounds like 1H-imidazole and its substituted forms.
Triazolodiazepine analogs: Compounds with similar triazolodiazepine frameworks.
Uniqueness
3-((1H-Imidazol-1-Yl)Methyl)-5,6,7,8-Tetrahydro-4H-[1,2,3]Triazolo[1,5-A][1,4]Diazepine is unique due to its combined imidazole and triazolodiazepine structures, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-(imidazol-1-ylmethyl)-5,6,7,8-tetrahydro-4H-triazolo[1,5-a][1,4]diazepine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6/c1-2-11-6-10-9(13-14-16(10)4-1)7-15-5-3-12-8-15/h3,5,8,11H,1-2,4,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNAXOOMLRLEGCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C(N=NN2C1)CN3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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